1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit anticancer activity . They are known to induce apoptosis in cancer cells, suggesting that their targets could be proteins involved in the regulation of cell death .
Mode of Action
Based on the known activity of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes such as cell proliferation and apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell death, specifically apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-8-11-9(12-14-8)7-13-5-2-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSNNZOXAPLALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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